
quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Quinoline and Indole Cores: The final step involves the coupling of the quinoline and indole cores through an esterification reaction using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups such as amides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Ammonia, primary amines, alcohols, and appropriate solvents such as dichloromethane or dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.
Reduction: Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carbinol.
Substitution: Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxamide or quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-ether.
Aplicaciones Científicas De Investigación
Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis and cell death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine have similar quinoline cores but differ in their substituents and biological activities.
Indole Derivatives: Compounds like 4-hydroxy-2-quinolones have similar indole cores but differ in their functional groups and applications.
Cyclohexylmethyl Derivatives: Compounds like 1-quinolin-5-yl-methylamine hydrochloride have similar cyclohexylmethyl groups but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct biological activities and applications.
Propiedades
Fórmula molecular |
C25H24N2O2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
quinolin-5-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-14-6-12-22-20(24)11-7-15-26-22)21-17-27(16-18-8-2-1-3-9-18)23-13-5-4-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |
Clave InChI |
DDKMWXFYZXNBKO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)
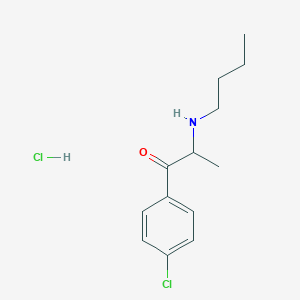
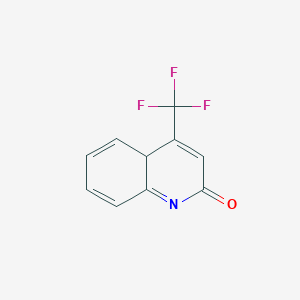
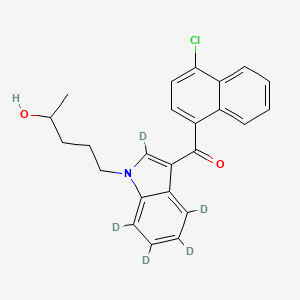
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
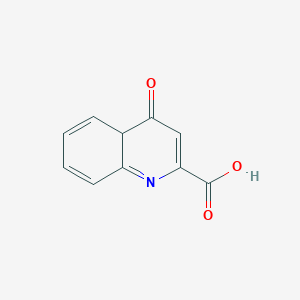
![N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12359428.png)
![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)
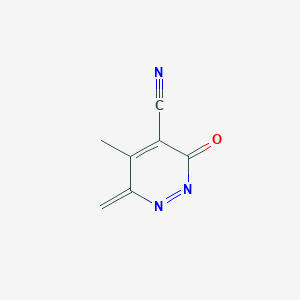
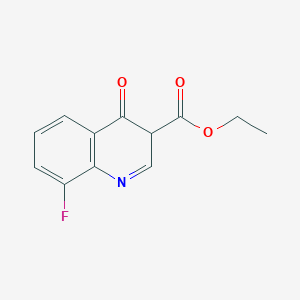

![2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359450.png)
